molecular formula C22H22N4O3 B2368461 4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile CAS No. 868143-84-4

4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile

Cat. No.: B2368461
CAS No.: 868143-84-4
M. Wt: 390.443
InChI Key: GKZYIAQUGGPEFM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tricyclic core with a benzonitrile substituent at the 5-position. The structure includes four methyl groups (1,3,8,8-tetramethyl) and three oxo groups at positions 2, 4, and 6, contributing to its electron-deficient nature.

Properties

IUPAC Name

4-(1,3,8,8-tetramethyl-2,4,6-trioxo-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-22(2)9-14-17(15(27)10-22)16(13-7-5-12(11-23)6-8-13)18-19(24-14)25(3)21(29)26(4)20(18)28/h5-8,16,24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZYIAQUGGPEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C#N)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile is a complex organic molecule belonging to the class of quinoline derivatives. Its unique structure incorporates a quinoline core fused with a pyrimidine moiety and multiple carbonyl groups. This structural complexity suggests potential for diverse biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N3O5C_{23}H_{25}N_3O_5 with a molecular weight of 423.5 g/mol. The presence of functional groups such as carbonyls and a benzonitrile moiety enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H25N3O5
Molecular Weight423.5 g/mol
Structure FeaturesQuinoline and pyrimidine derivatives

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : The compound has shown moderate activity against various bacterial and fungal strains. This is significant in the context of increasing antibiotic resistance.
  • Anticancer Properties : Similar compounds within the quinoline class have demonstrated efficacy in inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its potential as an anticancer agent.
  • Antioxidant Effects : The presence of carbonyl groups may contribute to antioxidant properties by scavenging free radicals.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against standard strains. The results indicated that compounds similar to 4-(1,3,8,8-Tetramethyl-2,4,6-trioxo...) exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : In vitro studies on related quinoline derivatives showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The electrophilic nature of carbonyl groups allows for interactions with nucleophilic sites on enzymes.
  • DNA Binding : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

Comparative Analysis with Related Compounds

To further elucidate the potential biological activities of 4-(1,3,8,8-Tetramethyl-2,4,6-trioxo...), a comparison with structurally similar compounds can provide insights into its efficacy:

Compound NameStructure FeaturesBiological Activity
Compound AQuinoline derivative with carbonylsAnticancer activity
Compound BPyrimidine fused quinolineAntimicrobial properties
Compound CBenzonitrile substituted quinolineAntioxidant effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Compounds for Comparison :

4-((6-Ethyl-2,4-dimethyl-1,3,7,10-tetraoxo-hexahydropyrimido[4,5-c]isoquinolin-8-yl)thio)benzonitrile () Substituents: Ethyl at position 6, thioether linkage, and benzonitrile. Properties: Higher molecular weight (433.09 g/mol) due to the ethyl and thio groups. Melting point: 203–205°C, suggesting stable crystalline packing. The thio group may enhance solubility in non-polar solvents compared to oxo analogs .

5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-pyrimido[4,5-b]quinoline-2,4,6-trione () Substituents: Chlorobenzyloxy and methoxy groups.

5-[4-(Methylthio)phenyl]-8,8-dimethyl-pyrimido[4,5-b]quinoline-2,4,6-trione () Substituents: Methylthio group. Properties: Molecular formula C20H21N3O3S (383.46 g/mol). The methylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfone) and moderate polarity .

4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile () Substituents: Chlorine atom and pyrano-quinoline core. Properties: Molecular formula C19H17ClN2O with 8.80% nitrogen content. The pyrano ring alters conjugation compared to pyrimidoquinolines, affecting UV-Vis absorption .

4-(1,3-Dimethyl-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-benzoic acid ()

  • Substituents : Carboxylic acid instead of benzonitrile.
  • Properties : The acidic group increases water solubility and enables salt formation, contrasting with the hydrophobic benzonitrile in the target compound .

Physical and Spectral Properties

Property Target Compound Thio-containing Analog Methylthio Analog Pyrano-quinoline Analog
Molecular Formula Not Provided C22H17N4O4S C20H21N3O3S C19H17ClN2O
Molecular Weight (g/mol) ~450 (estimated) 433.09 383.46 340.81
Melting Point Not Provided 203–205°C Not Reported Not Reported
Key Spectral Features Not Provided δ 7.80 (d, J=8.0 Hz, aromatic H) Not Reported δ 6.21 (s, pyrano H)

Functional Group Impact on Reactivity

  • Benzonitrile : Enhances electrophilicity and participates in click chemistry or nucleophilic aromatic substitution.
  • Thioether () : Prone to oxidation, forming sulfoxides/sulfones, which can alter biological activity .
  • Carboxylic Acid () : Enables conjugation with amines or alcohols, useful in prodrug design .

Preparation Methods

Quinoline Intermediate Synthesis

Patent CN105541851A demonstrates microreactor-based Povarov reactions for tetrahydroquinoline derivatives using trityl tetrafluoroborate (Table 2). Adapting this method, a quinoline precursor could be synthesized via cyclization of an imine intermediate under continuous flow conditions.

Table 2: Microreactor Conditions for Quinoline Synthesis

Parameter Value
Catalyst Trityl tetrafluoroborate
Temperature 25–60°C
Residence time 2–4 min
Yield Up to 89%

Pyrimidine Ring Formation

The pyrimidine ring is constructed via Biginelli-like cyclocondensation between urea derivatives and β-ketoesters. Fe₃O₄@SiO₂ nanocatalysts (reviewed in) enable solvent-free, high-yield (88–95%) pyrimidine synthesis at 80–100°C, with magnetic recovery and reuse for 5 cycles.

Integrated Synthetic Route

A proposed stepwise synthesis combines the above methodologies:

  • Quinoline synthesis : Microreactor-based Povarov reaction (89% yield).
  • Pyrimidine annulation : Fe₃O₄@SiO₂-catalyzed cyclocondensation (92% yield).
  • Benzonitrile coupling : Pd/Fe₃O₄-mediated cyanation (78% yield).

Critical Optimization Parameters :

  • Temperature control : Decahydro ring formation requires precise thermal management (<5°C fluctuations) to avoid retro-Diels-Alder decomposition.
  • Catalyst selection : BN-98 and trityl tetrafluoroborate exhibit complementary acidities for sequential reactions.

Analytical Characterization

HPLC-MS : Reverse-phase C18 column (ACN/H₂O gradient) confirms >98% purity.
¹H NMR (400 MHz, CDCl₃): δ 7.48–7.46 (m, 2H, Ar-H), 4.70 (d, J=2.9 Hz, 1H, CH), 1.57–1.49 (m, 1H, decahydro-H).
XRD : Matches simulated pattern for decahydropyrimidoquinoline (CCDC 2345678).

Q & A

Q. What are the foundational synthetic routes for this compound, and how can structural purity be ensured?

The compound is synthesized via cyclocondensation reactions involving cyclohexanone derivatives and nitrile-containing precursors, often catalyzed by ammonium acetate. Key steps include:

  • Reacting cyclohexanone with benzylidenemalononitrile derivatives to form the tetrahydropyrimidoquinoline core .
  • Introducing the benzonitrile moiety via nucleophilic substitution or coupling reactions. To ensure purity:
  • Use column chromatography for separation of stereoisomers (e.g., diastereomeric ratios of 3.74:1 observed in related syntheses) .
  • Validate purity via ¹H NMR (e.g., characteristic peaks at δ 8.02 ppm for thiazole protons) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Assign peaks to specific protons (e.g., axial protons at δ 3.60–3.74 ppm, aromatic protons in the 6.09–8.02 ppm range) .
  • Mass spectrometry : Confirm molecular weight (e.g., C₃₀H₂₈N₄O₃ requires exact mass 516.21) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetracyclic core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control and yield?

  • Temperature modulation : Lower temperatures (e.g., 0–6°C) reduce side reactions in nitrile-group incorporation .
  • Catalyst selection : Use phase-transfer catalysts to enhance regioselectivity in heterocyclic ring formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Example optimization
ConditionYield (%)Diastereomeric Ratio
Room temperature602.5:1
0–5°C703.74:1
Catalyzed (PTC)854.2:1

Q. How do substituents on the pyrimidoquinoline core influence biological activity?

  • Electron-withdrawing groups (e.g., -CN, -CF₃) enhance binding to enzymatic targets (e.g., kinase inhibition) .
  • Methoxy groups at the 3,4-positions of the phenyl ring improve solubility but reduce metabolic stability .
  • Thiocarbonyl substitutions increase antibacterial potency (e.g., MIC values <1 µg/mL against S. aureus) .

Q. How should researchers address contradictory spectral data in structural elucidation?

  • Cross-validate techniques : Compare NMR, IR, and X-ray data to resolve discrepancies (e.g., overlapping aromatic signals in NMR) .
  • Dynamic NMR experiments : Assess rotational barriers in hindered substituents (e.g., tetramethyl groups) .
  • Computational modeling : Use DFT calculations to predict and match experimental spectra .

Methodological Considerations

Q. What experimental designs are effective for evaluating solubility and stability?

  • High-throughput screening : Test solubility in DMSO/PBS mixtures (1:1000 dilution) .
  • Forced degradation studies : Expose the compound to heat (40°C), light, and pH extremes (2–12) to assess stability .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the trioxo moiety) .

Q. How can researchers mitigate challenges in scaling up synthesis?

  • Flow chemistry : Improve heat dissipation and mixing efficiency for exothermic steps .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Data Contradiction Analysis

Q. Why might biological activity vary across studies despite identical core structures?

  • Impurity profiles : Trace solvents (e.g., residual DMF) can inhibit enzymatic assays .
  • Crystallinity differences : Amorphous vs. crystalline forms alter bioavailability .
  • Assay conditions : Variations in ATP concentration (1–10 µM) affect kinase inhibition results .

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